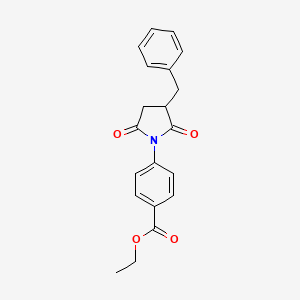
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride to form the corresponding ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate. This intermediate is then subjected to further reactions to introduce the benzyl group at the 3-position of the pyrrolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: This compound lacks the benzyl group at the 3-position, which can affect its reactivity and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate:
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-25-20(24)15-8-10-17(11-9-15)21-18(22)13-16(19(21)23)12-14-6-4-3-5-7-14/h3-11,16H,2,12-13H2,1H3 |
InChI Key |
LKDMKBVXEISXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















